molecular formula C4H4BrN3O2S B2496212 3-Bromopyrazine-2-sulfonamide CAS No. 2580210-60-0

3-Bromopyrazine-2-sulfonamide

Cat. No.: B2496212
CAS No.: 2580210-60-0
M. Wt: 238.06
InChI Key: KNNUWYKVJYQXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyrazine-2-sulfonamide is an organic compound with the molecular formula C4H4BrN3O2S It is a derivative of pyrazine, characterized by the presence of a bromine atom at the third position and a sulfonamide group at the second position

Mechanism of Action

Target of Action

3-Bromopyrazine-2-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, a crucial component for DNA synthesis in bacteria . .

Mode of Action

Sulfonamides, including this compound, are structural analogues of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . They act as competitive inhibitors, binding to the active site of the enzyme dihydropteroate synthetase, thereby preventing the incorporation of PABA into the folic acid molecule . This inhibits the production of folic acid, leading to a deficiency in the bacterial cell, which in turn inhibits DNA synthesis and bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the production of dihydrofolic acid, a precursor to folic acid . This leads to a decrease in the availability of folic acid, which is essential for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, an essential component for DNA synthesis, this compound prevents the replication of bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrazine-2-sulfonamide typically involves the bromination of pyrazine derivatives followed by sulfonamide formation. One common method includes the reaction of pyrazine with bromine in the presence of a suitable catalyst to introduce the bromine atom. Subsequently, the brominated pyrazine undergoes sulfonamide formation through the reaction with sulfonamide reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Formation of pyrazine-2-sulfonic acid derivatives.

    Reduction: Formation of 3-aminopyrazine-2-sulfonamide.

    Substitution: Formation of azido or cyano derivatives of pyrazine.

Scientific Research Applications

3-Bromopyrazine-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

    3-Chloropyrazine-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

    3-Iodopyrazine-2-sulfonamide: Contains an iodine atom instead of bromine.

    2-Bromopyrazine-3-sulfonamide: Bromine and sulfonamide groups are positioned differently.

Uniqueness: 3-Bromopyrazine-2-sulfonamide is unique due to the specific positioning of the bromine and sulfonamide groups, which can influence its reactivity and biological activity. The presence of bromine can also enhance the compound’s ability to participate in certain chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromopyrazine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNUWYKVJYQXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.